molecular formula C21H22FN5O3 B5614471 (1R,7S)-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-(4-fluorophenyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

(1R,7S)-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-(4-fluorophenyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

Cat. No.: B5614471
M. Wt: 411.4 g/mol
InChI Key: HDQNCZUECGZUHE-NSUOALMASA-N
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Description

The compound “(1R,7S)-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-(4-fluorophenyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide” is a complex organic molecule that features a triazole ring, a fluorophenyl group, and a tricyclic core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the introduction of the fluorophenyl group, and the construction of the tricyclic core. Typical synthetic routes might include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound is introduced.

    Construction of the Tricyclic Core: This could involve a series of cyclization reactions, possibly under acidic or basic conditions, to form the tricyclic structure.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of each step.

    Use of Catalysts: Catalysts can be employed to increase reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, chromatography, and distillation would be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring and other functional groups might be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could target the carbonyl group or other reducible sites within the molecule.

    Substitution: The fluorophenyl group might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) could be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (1R,7S)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-3-(4-chlorophenyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
  • (1R,7S)-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-(4-bromophenyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its tricyclic structure, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(1R,7S)-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-(4-fluorophenyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3/c1-3-26-12-23-24-16(26)10-25(2)19(28)17-15-8-9-21(30-15)11-27(20(29)18(17)21)14-6-4-13(22)5-7-14/h4-9,12,15,17-18H,3,10-11H2,1-2H3/t15-,17?,18?,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQNCZUECGZUHE-NSUOALMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=NN=C1CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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